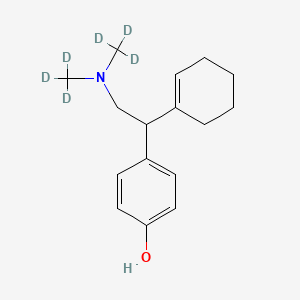

rac Dehydro-O-desmethyl Venlafaxine-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac Dehydro-O-desmethyl Venlafaxine-d6: is a deuterated analog of rac Dehydro-O-desmethyl Venlafaxine, which is an impurity of Venlafaxine. Venlafaxine is a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily as an antidepressant. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Venlafaxine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rac Dehydro-O-desmethyl Venlafaxine-d6 involves multiple steps, starting from the appropriate precursor compounds. The key steps include:

Dehydrogenation: This step involves the removal of hydrogen atoms from the precursor compound.

O-desmethylation: This step involves the removal of a methyl group from the oxygen atom.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .

化学反应分析

Types of Reactions

rac Dehydro-O-desmethyl Venlafaxine-d6 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

科学研究应用

rac Dehydro-O-desmethyl Venlafaxine-d6 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Venlafaxine.

Biology: Used in biological studies to understand the interaction of Venlafaxine with various biological targets.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Venlafaxine.

Industry: Used in the development of new pharmaceutical formulations and quality control processes

作用机制

rac Dehydro-O-desmethyl Venlafaxine-d6 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, similar to Venlafaxine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter signaling.

相似化合物的比较

Similar Compounds

Venlafaxine: The parent compound, used as an antidepressant.

Desvenlafaxine: An active metabolite of Venlafaxine, also used as an antidepressant.

Dehydro-Venlafaxine: Another metabolite of Venlafaxine.

Uniqueness

rac Dehydro-O-desmethyl Venlafaxine-d6 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems .

生物活性

Rac Dehydro-O-desmethyl Venlafaxine-d6 is a deuterated derivative of O-desmethyl venlafaxine, an active metabolite of the antidepressant venlafaxine, which functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound has garnered attention in pharmacological research due to its potential biological activities and implications for therapeutic efficacy and safety.

This compound, like its parent compound venlafaxine, is believed to exert its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This dual action enhances neurotransmitter availability in synaptic clefts, which is crucial for mood regulation and anxiety relief.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism through cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. Variations in these enzymes can lead to differences in drug metabolism rates among individuals, affecting therapeutic outcomes and side effects. Studies indicate that polymorphisms in these genes significantly alter the metabolic ratios of venlafaxine and its metabolites, including O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) .

Toxicological Studies

Recent research has explored the toxicological impacts of venlafaxine and its metabolites, including this compound. In aquatic models, such as loaches (Misgurnus anguillicaudatus), exposure to these compounds resulted in elevated levels of oxidative stress markers, indicating potential hepatotoxicity . The presence of microplastics during exposure exacerbated the accumulation of these substances in liver tissues, highlighting environmental interactions that may influence toxicity.

Clinical Implications

- Genetic Polymorphisms : A study involving 94 postmortem cases demonstrated that variations in CYP2D6 and CYP2C19 significantly influenced the metabolic ratios of venlafaxine and its metabolites. Poor metabolizers exhibited altered S/R ratios, which could lead to different clinical responses to treatment .

- Behavioral Studies : Investigations into the behavioral effects of O-desmethylvenlafaxine metabolites have shown that they may influence anxiety-like behaviors in animal models. These studies suggest that specific metabolites could play a role in modulating antidepressant efficacy .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Genetic Influence | CYP2D6 polymorphisms affect ODV/VEN ratios significantly (P=0.003) |

| Toxicity Assessment | Increased oxidative stress markers in loaches exposed to venlafaxine metabolites |

| Behavioral Effects | Metabolites may alter anxiety-like behavior in animal models |

属性

IUPAC Name |

4-[2-[bis(trideuteriomethyl)amino]-1-(cyclohexen-1-yl)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCZNCWNSMBGJC-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。